molecular formula C8H6Cl3NS B1586553 N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride CAS No. 363179-63-9

N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride

Cat. No. B1586553
M. Wt: 254.6 g/mol
InChI Key: AXLAYERKFWXJFD-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopy.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and various spectroscopic properties.


Scientific Research Applications

  • Mycobacterial Energetics Disruptor

    • Field : Medicinal Chemistry
    • Application : N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, a derivative of the compound you mentioned, has been found to affect Mycobacterium tuberculosis energetics .
    • Method : The compound was tested for its ability to inhibit the efflux of drugs from the bacteria, which can slow down the emergence of resistance and have positive effects on the duration of the treatment .
    • Results : The compound showed promising activity (MIC=16 µg/mL, RFF=3.29), but also posed several medicinal chemistry challenges concerning its toxicity and drug-likeness .
  • Synthesis of Dichlorobenzamide Derivatives

    • Field : Chemical Crystallography
    • Application : Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .
    • Method : The new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .
    • Results : The structures of two of the compounds were established by X-ray crystallography .
  • Antiandrogenic Activity

    • Field : Endocrinology
    • Application : The fungicide N-(3, 5-dichlorophenyl) succinimide (NDPS) has been tested for antiandrogenic activity .
    • Method : A transient transfection system based on luciferase activity was utilized for in vitro analysis of the antiandrogeic activity of NDPS .
    • Results : The results of this study were not provided in the search results .

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(3,5-dichlorophenyl)-N-methylcarbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NS/c1-12(8(11)13)7-3-5(9)2-6(10)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLAYERKFWXJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC(=C1)Cl)Cl)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374205
Record name (3,5-Dichlorophenyl)methylcarbamothioyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride

CAS RN

363179-63-9
Record name (3,5-Dichlorophenyl)methylcarbamothioyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 363179-63-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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